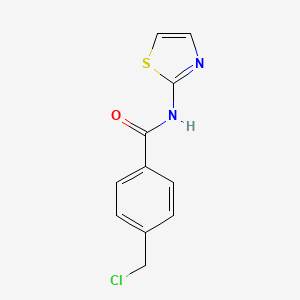

4-Chloromethyl-N-thiazol-2-yl-benzamide

Descripción

Contextual Significance of Thiazole (B1198619) and Benzothiazole (B30560) Scaffolds in Medicinal Chemistry and Chemical Biology

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry. bohrium.comresearchgate.net This designation stems from its presence in numerous natural products and pharmacologically important molecules, including vitamin B1 (Thiamine). bohrium.comacs.org Thiazole derivatives exhibit a vast array of biological activities, such as antimicrobial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netnih.gov Their ability to interact with various biological targets has made them a cornerstone in the design of new therapeutic agents to combat issues like drug resistance. bohrium.com

Closely related, the benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole ring, is also a crucial pharmacophore in drug discovery. jchemrev.comresearchgate.net This fusion creates a rigid, planar structure that is a component of many bioactive compounds. jchemrev.com Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. jchemrev.combenthamscience.com The versatility of the benzothiazole ring system and the ability to easily substitute it at various positions allows medicinal chemists to generate large libraries of compounds for screening against different diseases. researchgate.netbenthamscience.com

Overview of Benzamide (B126) Derivatives with Heterocyclic Moieties in Research

Benzamide derivatives represent a significant and extensively studied class of compounds in pharmaceutical research. The benzamide structure serves as a versatile template that can be modified to interact with a wide range of biological targets. nih.gov A prevalent strategy in modern drug design involves the incorporation of heterocyclic moieties into the benzamide scaffold. ijdrt.comresearchgate.net This molecular hybridization aims to create novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.net

The combination of a benzamide core with various heterocycles, such as thiazole, thiadiazole, or pyrazole, has led to the development of molecules with diverse biological functions. nih.govnih.govresearchgate.net For instance, research has shown that N-(thiazol-2-yl)-benzamide analogs can act as selective antagonists for certain ion channels. semanticscholar.org Other studies have focused on N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as dual-target inhibitors for cancer therapy or as potent antifungal agents. nih.govnih.govresearchgate.net These investigations underscore the modular nature of benzamide-heterocycle conjugates, allowing researchers to systematically alter components to optimize biological activity for specific therapeutic goals. nih.govnih.gov

Historical Perspective of 4-Chloromethyl-N-thiazol-2-yl-benzamide and Related Structures in Chemical Investigations

While a detailed historical timeline for the specific synthesis of this compound is not extensively documented in the literature, its development can be understood within the broader evolution of medicinal chemistry. The compound emerges from a long history of research into its constituent parts: the thiazole ring and the benzamide scaffold. evitachem.combohrium.combenthamscience.com The foundational synthesis of 2-aminothiazole (B372263) and its subsequent use as a building block for more complex molecules has been a subject of chemical investigation for decades. nih.gov

The exploration of N-substituted thiazoles, such as N-(thiazol-2-yl)benzenesulfonamides, laid the chemical groundwork for creating amide linkages to the 2-amino position of the thiazole ring. nih.gov The creation of this compound is a logical progression in the field, representing a deliberate combination of three well-understood chemical motifs: a biologically active heterocycle (thiazole), a proven pharmacophore (benzamide), and a reactive handle for further chemical elaboration (the chloromethyl group). evitachem.com Its existence is a testament to the strategy of rational drug design, where known structural elements are combined to create novel compounds with potential for new biological activities. evitachem.com

Scope and Objectives of Academic Research on the Compound Class

The primary scope of academic research involving this compound and its derivatives is centered on medicinal chemistry and drug discovery. evitachem.comnih.gov The compound itself often serves as a key intermediate or scaffold for the synthesis of new molecular libraries. evitachem.comnih.gov The principal objective is to explore the therapeutic potential of this chemical class by systematically modifying its structure and evaluating the biological activities of the resulting derivatives. nih.gov

A key focus of this research is the investigation of structure-activity relationships (SAR). nih.govnih.gov Scientists synthesize analogs by performing nucleophilic substitution reactions at the reactive chloromethyl group, altering substituents on the thiazole ring, or modifying the benzamide core. evitachem.com These new compounds are then screened for various biological effects, with a significant emphasis on developing novel antifungal and anticancer agents. nih.govnih.gov For example, recent studies have designed and synthesized series of thiazol-2-ylbenzamide derivatives to evaluate their efficacy as potential succinate (B1194679) dehydrogenase inhibitors (SDHIs) for use as agricultural fungicides. nih.gov The ultimate goal is to identify lead compounds with high potency and selectivity that could be developed into new therapeutic or agrochemical agents. nih.govnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4-(chloromethyl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c12-7-8-1-3-9(4-2-8)10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQPFFEKOMRDCFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601280463 | |

| Record name | 4-(Chloromethyl)-N-2-thiazolylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916791-23-6 | |

| Record name | 4-(Chloromethyl)-N-2-thiazolylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-N-2-thiazolylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601280463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 4 Chloromethyl N Thiazol 2 Yl Benzamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 4-Chloromethyl-N-thiazol-2-yl-benzamide, distinct signals corresponding to each proton in the molecule are expected. The aromatic protons on the benzene (B151609) and thiazole (B1198619) rings would typically appear in the downfield region (δ 7.0-9.0 ppm). The two doublets for the protons on the 1,4-disubstituted benzene ring would likely be observed, showing coupling to each other. The protons on the thiazole ring would also exhibit characteristic shifts and coupling patterns. A key singlet, integrating to two protons, would be anticipated for the chloromethyl (-CH₂Cl) group, likely in the range of δ 4.5-5.0 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically appearing in the downfield region (δ 9.0-13.0 ppm).

For comparison, the ¹H NMR data for several N-(benzothiazol-2-yl)benzamide analogs are presented below. In N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide, the aromatic protons appear in a complex multiplet between δ 7.34 and 8.96 ppm, with the amide proton resonating at a significantly downfield shift of δ 13.33 ppm chemicalbook.com. Similarly, for N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide, the amide proton appears at δ 8.75 ppm, and the aromatic protons are observed in the range of δ 6.85-8.38 ppm bldpharm.com.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would provide complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the amide group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. The carbons of the benzene and thiazole rings would appear in the aromatic region (δ 110-160 ppm). The carbon of the chloromethyl group (-CH₂Cl) would likely be found in the range of δ 40-50 ppm.

For instance, in N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide, the carbonyl carbon appears at δ 165.52 ppm, and the aromatic carbons are observed between δ 120.43 and 159.14 ppm chemicalbook.com. In another analog, N-(1,3-benzothiazol-2-yl)-3-((4-bromophenyl)sulfamoyl)benzamide, the carbonyl carbon resonates at δ 166.34 ppm, and the aromatic carbons are in the range of δ 116.36-176.08 ppm bldpharm.com.

Table 1: Representative ¹H and ¹³C NMR Data for Analogs of this compound

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | 7.34-8.96 (m, Ar-H), 13.33 (s, 1H, NH) | 120.24-148.23 (Ar-C), 165.45 (C=O) | chemicalbook.com |

| N-(1,3-benzothiazol-2-yl)-3-((4-bromophenyl)sulfamoyl)benzamide | 6.85-8.38 (m, Ar-H), 8.75 (s, 1H, NH) | 116.36-153.12 (Ar-C), 166.34 (C=O), 176.08 (C=N) | bldpharm.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | 7.36-8.39 (m, Ar-H), 13.29 (s, 1H, NH) | 120.43-159.14 (Ar-C), 165.52 (C=O) | chemicalbook.com |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound (C₁₁H₉ClN₂OS), the expected exact mass can be calculated with high precision.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the case of N-arylbenzamides, common fragmentation pathways involve cleavage of the amide bond. For this compound, characteristic fragmentation would likely involve the loss of the chloromethyl group, the thiazole ring, or cleavage at the amide linkage, leading to the formation of benzoyl or thiazolyl cation fragments. The presence of chlorine would also be indicated by a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 3:1 ratio).

While specific HRMS data for the target compound is scarce, studies on related structures, such as N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, show fragmentation patterns that include the intact molecular ion peak and fragments corresponding to the constituent aromatic and heterocyclic rings chemicalbook.com. For example, the mass spectrum of 2-chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide shows a molecular ion peak (M⁺) and a prominent fragment corresponding to the chlorobenzoyl cation chemicalbook.com.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide would be observed in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of the amide group would give rise to a strong, sharp peak typically in the range of 1630-1690 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-H stretching of the chloromethyl group would be observed in the 2850-3000 cm⁻¹ region. The C=N stretching of the thiazole ring is expected around 1590-1620 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

For comparison, the IR spectrum of N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide shows a prominent N-H stretch at 3124 cm⁻¹ and a strong C=O stretch at 1674 cm⁻¹ chemicalbook.com. Another analog, N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide, displays N-H stretching bands at 3867, 3737, and 3432 cm⁻¹ and a C=O stretch at 1642 cm⁻¹ bldpharm.com.

Table 2: Key IR Absorption Bands for Analogs of this compound

| Compound | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | 3124 | 1674 | 1599 | chemicalbook.com |

| N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide | 3867, 3737, 3432 | 1642 | 1463 | bldpharm.com |

| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | 3121 | 1673 | 1597 | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for its quantitative analysis. A reversed-phase HPLC method would typically be developed for this compound. This would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

The purity of a sample would be assessed by monitoring the chromatogram for the presence of any impurity peaks. The percentage purity can be calculated from the relative peak areas. For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of the compound and measuring the corresponding peak areas. This allows for the determination of the concentration of the compound in unknown research samples. While specific HPLC methods for this compound are not detailed in the literature, general methods for benzamide (B126) and benzimidazole (B57391) derivatives often utilize C8 or C18 columns with gradient elution systems nih.gov.

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to related compounds)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise arrangement of atoms in three-dimensional space, as well as bond lengths and angles. While a crystal structure for this compound is not available, the structures of several related N-(thiazol-2-yl)benzamide and N-(benzothiazol-2-yl)benzamide derivatives have been reported.

For example, the crystal structure of N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide reveals a nearly planar geometry for the benzothiazole (B30560) and benzoyl moieties chemicalbook.com. In the crystal structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the molecule adopts a conformation stabilized by an intramolecular hydrogen bond tandfonline.com. These studies on analogous compounds provide valuable insights into the likely solid-state conformation and intermolecular interactions of this compound, which would be expected to exhibit similar packing motifs driven by hydrogen bonding and π-π stacking interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and purity. For most scholarly publications, a deviation of ±0.4% from the theoretical values is considered acceptable nih.gov.

Computational and Theoretical Investigations of 4 Chloromethyl N Thiazol 2 Yl Benzamide Analogs

Molecular Docking Studies for Ligand-Target Interactions (e.g., enzymes, receptors)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For analogs of 4-Chloromethyl-N-thiazol-2-yl-benzamide, docking studies have been instrumental in identifying potential biological targets and elucidating the specific interactions that govern their binding affinity.

Research has shown that N-(thiazol-2-yl)-benzamide derivatives can interact with a wide range of enzymes and receptors. For instance, these compounds have been docked into the active sites of various protein kinases, which are crucial regulators of cell signaling. biointerfaceresearch.com Docking studies of benzothiazole-thiazole hybrids have been performed to understand the structural requirements for inhibiting the p56lck enzyme, which plays a role in T-cell activation. biointerfaceresearch.com Similarly, various thiazole (B1198619) derivatives have been investigated as potential inhibitors of cyclin-dependent kinases (CDKs), which are key to the cell cycle. nih.govnih.govnih.gov

In a study on thiazol-2-ylbenzamide derivatives, molecular docking was used to explore their interactions with succinate (B1194679) dehydrogenase (SDH), revealing their potential as SDHI fungicides. nih.gov Other studies have identified N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), a type of ligand-gated ion channel. semanticscholar.orgnih.govnih.gov The binding interactions for thiazole-2-yl benzamide (B126) derivatives have also been determined for the allosteric site of the glucokinase (GK) enzyme, which is a target for type 2 diabetes treatment. researchgate.netresearchgate.net

The primary interactions stabilizing the ligand-target complexes are typically hydrogen bonds and van der Waals forces. researchgate.net For example, docking studies revealed that the amide N-H group and the thiazole nitrogen atom can form critical hydrogen bonds with receptor residues, while the aromatic rings often engage in hydrophobic and π–π stacking interactions. semanticscholar.orgmdpi.com

Table 1: Examples of Molecular Docking Targets for Thiazole Benzamide Analogs

| Target Protein/Receptor | Therapeutic Area | Key Interactions Observed |

|---|---|---|

| Succinate Dehydrogenase (SDH) | Antifungal | Hydrogen bonding, van der Waals forces nih.gov |

| Zinc-Activated Channel (ZAC) | Neurological Disorders | Non-competitive, allosteric modulation semanticscholar.orgnih.gov |

| Glucokinase (GK) | Type 2 Diabetes | Allosteric site binding researchgate.netresearchgate.net |

| Cyclin-Dependent Kinases (CDKs) | Cancer | H-bond and vdW interactions nih.gov |

| Tubulin | Cancer | Binding to the colchicine (B1669291) site nih.gov |

| p56lck Enzyme | Cancer, Immunology | Binding to ATP binding site biointerfaceresearch.com |

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations are used to assess the stability of the predicted binding mode and to understand the conformational changes that both the ligand and the target may undergo.

For thiazole-containing compounds, MD simulations have been crucial in validating docking results. nih.govnih.gov By simulating the movement of atoms over a period, researchers can confirm whether the key interactions identified in docking are maintained. biointerfaceresearch.comnih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to evaluate the stability of the system; a stable RMSD value over the simulation time suggests a stable binding complex. plos.org

In studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK inhibitors, MD simulations were performed to analyze the stability of the ligand-protein complexes. nih.govnih.gov These simulations helped to confirm that the inhibitors remained securely in the binding pocket of CDK2, CDK4, and CDK6. nih.govnih.gov Similarly, MD simulations of benzothiazole-thiazole hybrids targeting the p56lck enzyme were used to find the most stable conformation of the ligand-protein complexes. biointerfaceresearch.com These dynamic studies provide a more realistic picture of the binding event and can help refine the design of more potent and stable inhibitors. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide insights into the distribution of electrons, molecular orbital energies, and reactivity, which are fundamental to understanding a molecule's behavior.

DFT calculations have been used to optimize the molecular geometry of N-thiazol-2-yl benzamide and its analogs, providing precise information on bond lengths and angles. researchgate.netmdpi.comresearchgate.net Such studies help to understand the molecule's intrinsic structural preferences. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a common application of DFT. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com For example, in N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, DFT calculations showed that the HOMO is primarily located on the benzothiazole (B30560) part, while the LUMO is projected towards the benzoyl fragment, with the position of the nitro group influencing the energy gap. mdpi.com

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electron density on the molecule's surface. researchgate.net This is valuable for identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), helping to predict how the molecule will interact with biological targets. nih.govresearchgate.net

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can become a viable drug candidate, it must possess favorable ADME properties. In silico tools are widely used to predict these properties early in the discovery process, helping to filter out compounds that are likely to fail later in development. nih.gov

For various thiazole and benzamide derivatives, computational models have been used to predict key pharmacokinetic parameters. nih.govmdpi.comeco-vector.com These predictions typically include:

Absorption: Parameters like gastrointestinal (GI) absorption and cell permeability are estimated. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding (PPB). mdpi.comresearchgate.net High PPB can affect the amount of free compound available to act on its target. mdpi.com

Metabolism: The models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Properties related to the compound's elimination from the body are assessed.

Web-based platforms like SwissADME are commonly used for these predictions. mdpi.com For example, ADME analyses of benzimidazole (B57391) derivatives predicted their solubility class and potential to bind to plasma proteins. mdpi.com Such predictions are crucial for optimizing the drug-like properties of lead compounds. nih.gov

Table 2: Commonly Predicted In Silico ADME Parameters

| ADME Property | Description | Relevance |

|---|---|---|

| Absorption | ||

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | Essential for oral bioavailability. mdpi.com |

| Distribution | ||

| BBB Permeability | Prediction of the ability to cross the blood-brain barrier. | Important for CNS-targeting drugs. researchgate.net |

| Plasma Protein Binding | Prediction of the extent to which a compound binds to proteins in the blood. | Affects the free concentration of the drug. mdpi.com |

| Metabolism | ||

| CYP Inhibition | Prediction of inhibition of key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Helps in assessing potential drug-drug interactions. |

| Physicochemical | ||

| Lipophilicity (LogP) | A measure of a compound's oil/water solubility. | Influences absorption and distribution. |

Conformational Analysis and Energy Landscapes of the Compound

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt due to rotation around its single bonds.

For N-thiazol-2-yl-benzamide and its analogs, conformational studies have revealed important structural features. A key aspect is the relative orientation of the benzamide and thiazole rings. researchgate.netmdpi.com The dihedral angle between these two rings can be significantly influenced by substituents. mdpi.com For instance, an ortho-substituent on the phenyl ring can cause steric hindrance, leading to a more twisted and distorted geometry compared to a meta- or para-substituted analog. mdpi.com

Computational studies on N-(Thiazol-2-yl) benzamide have shown that in some conformations, there is a close contact between the amide oxygen and the thiazole sulfur atoms, which may be stabilized by weak intramolecular interactions. researchgate.netmdpi.com The planarity of the thiazole ring relative to the amide group appears to be maintained by the delocalization of charge between the nitrogen atoms. mdpi.com Understanding the preferred conformations and the energy barriers between them is critical, as the molecule must adopt a specific conformation to fit into the binding site of its biological target.

Virtual Screening and Structure-Based Design Methodologies for Analog Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. plos.org This approach, combined with structure-based design, allows for the rational optimization of lead compounds like this compound.

The process often begins by docking a large virtual library of compounds against the 3D structure of a target protein. plos.org The top-scoring hits are then selected for further investigation. This methodology was used to discover novel BCR-ABL1 inhibitors by screening a library to find compounds with the N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide scaffold. mdpi.com

Once an initial hit is identified, structure-based design is used to modify its chemical structure to improve its potency and selectivity. By analyzing the docked pose of a compound, chemists can identify opportunities to introduce new functional groups that can form additional favorable interactions with the target. For example, based on docking results, new thiazol-2-yl benzamide derivatives were designed and synthesized as potential glucokinase activators and antifungal agents. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing, guided by computational insights, accelerates the development of optimized analogs with improved biological activity. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Identification of Key Pharmacophoric Features within 4-Chloromethyl-N-thiazol-2-yl-benzamide Analogs

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the N-thiazol-2-yl-benzamide scaffold, several key features have been identified as critical for molecular recognition and interaction with biological targets.

The core structure consists of three main components: a central benzamide (B126) linker, a thiazole (B1198619) ring, and a substituted phenyl ring. The 2-aminothiazole (B372263) moiety is considered a versatile and crucial pharmacophore. evitachem.com Its nitrogen and sulfur atoms can participate in important hydrogen bonding and other non-covalent interactions within a target's binding site. evitachem.comresearchgate.net The amide linker (–CO–NH–) is another critical element, providing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which are pivotal for anchoring the ligand to its biological target. upm.edu.my

Furthermore, the aromatic rings (both the phenyl from the benzamide and any phenyl substituents on the thiazole ring) contribute to the pharmacophore through hydrophobic and π-π stacking interactions with aromatic amino acid residues—such as tyrosine, tryptophan, and phenylalanine—in the binding pockets of proteins. mdpi.com The spatial relationship and relative orientation of these three components—the thiazole, the benzamide linker, and the phenyl ring—define the fundamental pharmacophoric pattern necessary for activity. nih.govmdpi.com

Impact of Substituent Modifications on Biological Efficacy and Selectivity

Systematic modification of the substituents on both the thiazole and phenyl rings of the N-thiazol-2-yl-benzamide scaffold has yielded significant insights into SAR. These studies are essential for fine-tuning a compound's potency, selectivity, and physicochemical properties. semanticscholar.orgnih.gov

Modifications on the Phenyl Ring: In studies of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), the substitution pattern on the phenyl ring was found to be a key determinant of activity. semanticscholar.orgnih.gov For instance, introducing a fluorine atom at the 3-position of the phenyl ring, as seen in N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide, resulted in a compound that was roughly equipotent with other potent analogs and mediated almost complete inhibition of the target. semanticscholar.orgnih.gov Conversely, certain substitutions, such as a 3,5-dichlorophenyl moiety, were found to be detrimental, leading to inactivity even when paired with an otherwise favorable thiazole substitution. semanticscholar.org

Modifications on the Thiazole Ring: The thiazole ring is highly amenable to substitution, and changes at this position significantly influence biological outcomes. In the context of ZAC antagonists, replacing the 5-methyl group of an initial hit with a 4-tert-butyl or a 4-ethylacetyl group led to slightly more potent and efficacious inhibition. semanticscholar.org However, introducing bulky groups like a 4-(p-tolyl) substituent or replacing the thiazole with larger ring systems such as benzo[d]thiazol-2-yl resulted in a substantial loss of activity. semanticscholar.org Similarly, in studies on cancer cell migration inhibitors, a methyl substitution at the 5-position of the thiazole ring led to a near-complete loss of activity. nih.gov These findings highlight that the size, electronics, and position of substituents on the thiazole ring are critical for optimal interaction with the target protein. semanticscholar.orgnih.govnih.gov

The table below summarizes the impact of various substitutions on the activity of N-(thiazol-2-yl)-benzamide analogs based on research targeting the ZAC. semanticscholar.orgnih.gov

| Analog Series | Modification Site | Substituent | Observed Impact on ZAC Antagonist Activity | Reference |

|---|---|---|---|---|

| Series 2 | Thiazole Ring (vs. 5-methyl) | 4-tert-butyl | Slightly increased potency and efficacy | semanticscholar.org |

| Series 2 | Thiazole Ring (vs. 5-methyl) | 4-ethylacetyl | Slightly increased potency and efficacy | semanticscholar.org |

| Series 2 | Thiazole Ring (vs. 5-methyl) | 4-(p-tolyl) | Substantial loss of activity | semanticscholar.org |

| Series 5 | Phenyl Ring | 3-fluoro (with 4-tert-butyl on thiazole) | Potent inhibition | semanticscholar.orgnih.gov |

| Series 6 | Phenyl Ring | 3,5-dichloro | Inactivity | semanticscholar.org |

| Series 2 | Thiazole Ring | Replacement with benzo[d]thiazol-2-yl | Substantial loss of activity | semanticscholar.org |

Stereochemical Considerations in Activity Profiles for Related Structural Isomers

A study on N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers revealed that the position of the nitro (NO₂) group—ortho (o), meta (m), or para (p)—had a profound effect on the molecular geometry. mdpi.combohrium.com

The ortho-nitro derivative displayed a highly distorted geometry due to steric hindrance between the nitro group and the adjacent benzamide moiety. This distortion was reflected in a large dihedral angle of 67.88(5)° between the benzothiazole (B30560) and phenyl rings. mdpi.com

The meta-nitro derivative exhibited the most planar geometry of the series, with a small dihedral angle of 17.16(5)°. mdpi.combohrium.com

The para-nitro derivative had an intermediate dihedral angle of 38.27(5)°. mdpi.com

These conformational differences, dictated by the substituent's position, directly impact how the molecules pack in a solid state and how they can present their pharmacophoric features to a biological target. upm.edu.my The distorted geometry of the ortho-isomer relies more on dispersion forces for crystal packing, whereas the more planar meta-isomer engages in more specific intermolecular hydrogen bonds. mdpi.combohrium.com Such findings underscore that even subtle changes in the spatial location of a functional group can alter a molecule's shape and interaction profile, which is a key consideration in drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. laccei.orgresearchgate.net By representing molecules with numerical values known as molecular descriptors (which encode physicochemical, electronic, and steric properties), QSAR models can predict the activity of new, unsynthesized compounds. laccei.orgui.ac.id

For classes of compounds like thiazole and benzamide derivatives, 2D-QSAR models have been successfully developed. laccei.orgunair.ac.id In a typical QSAR study, a set of molecules with known activities (the training set) is used to build a model via statistical methods like multiple linear regression (MLR). laccei.org

For example, a 2D-QSAR study on thiazole derivatives acting as 5-lipoxygenase inhibitors identified several key molecular descriptors that correlate with inhibitory activity, including those related to atomic charges and polarizability. laccei.org A QSAR model for benzylidene hydrazine (B178648) benzamides as anticancer agents found that descriptors for solubility (Log S), molecular refractivity (MR), and a rerank score were predictive of activity. unair.ac.id The resulting mathematical equation allows researchers to prioritize the synthesis of novel derivatives that are predicted to have the highest potency, thereby saving time and resources. researchgate.netunair.ac.id

Ligand Efficiency and Principles of Drug-Likeness in Lead Optimization

During the lead optimization process, it is not enough for a compound to be potent; it must also possess "drug-like" properties. These properties, which include appropriate solubility, membrane permeability, metabolic stability, and low toxicity, are essential for a research compound to be a viable candidate for further development.

Several metrics are used to assess these characteristics:

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). It helps identify compounds that achieve high potency with minimal structural complexity.

Quantitative Estimate of Drug-likeness (QED): This metric evaluates a compound based on a set of key physicochemical properties found in orally administered drugs. In studies of related 2-aminothiazole sulfonamides, derivatives with promising QED scores (ranging from 0.707 to 0.860) were identified as being more drug-like. nih.gov

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of compounds. These in silico predictions help to flag potential liabilities early in the design process, such as poor metabolic stability or potential for inhibiting key enzymes like those in the Cytochrome P450 (CYP) family. nih.gov

Rational Design Principles for Novel this compound Derivatives with Enhanced Research Utility

Rational design is an approach that leverages structural information about a biological target and existing ligands to design new molecules with improved properties. nih.govrsc.org This strategy moves beyond random screening to a more directed and efficient discovery process. For N-thiazol-2-yl-benzamide derivatives, rational design involves several key principles:

Structure-Based Design: When the 3D structure of the target protein is known (e.g., from X-ray crystallography), designers can visualize the binding pocket and create molecules that fit snugly and make optimal interactions (hydrogen bonds, hydrophobic contacts, etc.). nih.gov

Scaffold Hopping and Bioisosteric Replacement: The core scaffold or specific functional groups can be replaced with others that have similar steric and electronic properties (bioisosteres) to improve potency, selectivity, or ADMET properties while retaining the key pharmacophoric features.

Fragment-Based Design: Small molecular fragments that bind to adjacent sites on a target protein can be linked together to create a larger, more potent molecule.

SAR-Guided Optimization: As demonstrated in section 6.2, data from initial rounds of synthesis and testing are used to build a clear SAR model. This model then guides the design of the next generation of compounds, focusing on modifications predicted to enhance activity. nih.gov For example, after identifying that N-(4-(3-aminophenyl)thiazol-2-yl)acetamides had promising anticancer activity, further SAR studies led to the optimization of the scaffold to produce a more potent lead compound. nih.gov

By integrating these principles, scientists can rationally design novel derivatives of this compound that are not only potent but also selective and possess the necessary physicochemical properties to serve as valuable tools for biological research. mdpi.comnih.gov

Future Research Directions and Potential Applications in Academic Contexts

Development of 4-Chloromethyl-N-thiazol-2-yl-benzamide as a Molecular Probe for Investigating Biological Pathways

The structure of this compound, featuring a reactive chloromethyl group, makes it an ideal candidate for development as a molecular probe. This reactive handle can form covalent bonds with nucleophilic residues in proteins, allowing for the irreversible labeling of target proteins. This characteristic is invaluable for studying biological pathways where transient or weak interactions are common.

Research has demonstrated that N-(thiazol-2-yl)-benzamide analogs can act as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These channels are involved in various physiological processes, and their dysfunction has been linked to several diseases. By functioning as a selective antagonist, this compound could be employed to probe the role of ZAC in specific signaling cascades. Its covalent binding nature would "trap" the interaction, enabling researchers to identify and characterize the binding partners and downstream effectors of the channel.

The development of such a probe would facilitate a deeper understanding of ZAC's role in cellular processes. For instance, it could be used to investigate the channel's contribution to neurotransmission, hormone secretion, and other physiological functions that are currently not well understood. nih.gov

Integration with Advanced Imaging Techniques for Visualizing Molecular Interactions

To visualize molecular interactions within a cellular context, this compound could be integrated with advanced imaging techniques. This would typically involve the synthesis of derivatives that incorporate a reporter moiety, such as a fluorophore or a biotin (B1667282) tag, in addition to the reactive chloromethyl group.

For fluorescence imaging, a fluorescent dye could be appended to the benzamide (B126) scaffold. This would allow for the direct visualization of the compound's localization within cells and its interaction with target proteins using techniques like fluorescence microscopy. The development of such fluorescent probes would provide spatial and temporal information about the biological pathways being investigated.

Alternatively, the incorporation of a biotin tag would enable the use of affinity-based purification methods coupled with mass spectrometry. This technique, known as photoaffinity labeling when combined with a photoreactive group, is a powerful tool for identifying the protein targets of a small molecule. plos.orgnih.gov While the chloromethyl group is not photoreactive, its covalent binding properties serve a similar purpose in permanently tagging interacting proteins for subsequent identification.

Exploration of Novel Target Identification Methodologies in Chemical Biology

The unique reactivity of the chloromethyl group in this compound opens avenues for the exploration of novel target identification methodologies. Traditional drug discovery often relies on the screening of compound libraries against known targets. However, identifying the molecular targets of novel bioactive compounds remains a significant challenge.

The use of this compound and its derivatives as chemical probes can facilitate a "reverse pharmacology" or "chemical genetics" approach. benthamscience.com In this strategy, a compound with a desired phenotypic effect is used to pull down its interacting proteins, thereby identifying its molecular target. The covalent nature of the interaction mediated by the chloromethyl group is particularly advantageous for this purpose, as it ensures a stable complex that can withstand purification and analysis.

Studies on analogous N-(thiazol-2-yl)-benzamide compounds have identified them as negative allosteric modulators of the ZAC, suggesting that they bind to a site on the receptor that is distinct from the agonist binding site. nih.gov The use of this compound in target identification studies could help to precisely map this allosteric binding pocket, providing valuable information for the design of more specific and potent modulators.

Challenges and Opportunities in the Design of Highly Specific Modulators

While the N-(thiazol-2-yl)-benzamide scaffold has shown selectivity for the Zinc-Activated Channel over other Cys-loop receptors like the 5-HT3A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine (B1666218) receptors, achieving absolute specificity remains a significant challenge. nih.gov The design of highly specific modulators based on the this compound framework presents both challenges and opportunities.

Challenges:

Off-target effects: The reactive chloromethyl group could potentially react with other nucleophilic biomolecules in the cell, leading to off-target effects.

Toxicity: Covalent modification of proteins can lead to cellular toxicity, which needs to be carefully evaluated.

Complexity of biological systems: The intricate network of biological pathways can make it difficult to isolate the effects of a single modulator.

Opportunities:

Structure-Activity Relationship (SAR) studies: Systematic modification of the thiazole (B1198619) and benzamide rings can provide insights into the structural requirements for high-affinity and selective binding. SAR studies on analogs have already revealed the importance of substituents on both rings for activity at the ZAC. nih.gov

Computational modeling: Molecular docking and dynamics simulations can be used to predict the binding mode of this compound at its target and to guide the design of more specific analogs. nih.govnih.gov

Combinatorial chemistry: The synthesis of a library of derivatives with diverse substituents could lead to the discovery of compounds with improved specificity and potency.

A detailed analysis of the structure-activity relationships of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists has provided a foundation for the rational design of more specific modulators.

| Compound Series | Modification | Key Findings | Reference |

| Series 2 & 3 | Modifications to the thiazole ring | The nature and position of substituents on the thiazole ring are critical for ZAC antagonism. | nih.gov |

| Series 4 & 5 | Modifications to the phenyl ring | Alterations to the phenyl ring also significantly impact the antagonistic activity at the ZAC. | nih.gov |

Contribution to Fundamental Understanding of Chemical Biology and Medicinal Chemistry Principles

The study of this compound and its analogs contributes significantly to the fundamental understanding of key principles in chemical biology and medicinal chemistry.

Pharmacophore Identification and Optimization: Research on this class of compounds provides a clear example of how a pharmacophore (the N-(thiazol-2-yl)-benzamide scaffold) can be identified and optimized to achieve desired biological activity. The systematic variation of substituents and the resulting changes in activity help to delineate the essential structural features for interaction with the target. nih.govnih.gov

Mechanism of Action Studies: The elucidation of the mechanism of action of these compounds as negative allosteric modulators of the ZAC enhances our understanding of how ion channels can be regulated. nih.gov This knowledge is crucial for the development of new therapeutic agents that target these important membrane proteins.

Probe Development: The design and application of molecular probes based on the this compound structure exemplify the power of chemical tools to dissect complex biological processes. This contributes to the broader field of chemical biology, which seeks to understand and manipulate biological systems using chemical principles.

The exploration of this compound and its derivatives as antifungal agents acting as succinate (B1194679) dehydrogenase inhibitors further broadens its utility in understanding fundamental enzyme inhibition and resistance mechanisms. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloromethyl-N-thiazol-2-yl-benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example, refluxing 4-chloromethylbenzoyl chloride with 2-aminothiazole derivatives in ethanol with glacial acetic acid as a catalyst (4–6 hours, 80–90°C) yields the target compound. Solvent selection (e.g., ethanol vs. acetone) and stoichiometric ratios (1:1 molar ratio of reactants) significantly affect yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Look for the amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N stretch (~1520–1560 cm⁻¹) .

- NMR : The benzamide aromatic protons (δ 7.4–8.1 ppm) and thiazole protons (δ 7.2–7.5 ppm) are critical. The chloromethyl (–CH₂Cl) group appears as a singlet at δ 4.5–4.7 ppm in ¹H NMR .

- Mass Spectrometry : Confirm molecular ion peaks at m/z 252.72 (M⁺) and fragment ions corresponding to thiazole-ring cleavage .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : The compound serves as a scaffold for designing enzyme inhibitors (e.g., kinase or protease inhibitors) due to its thiazole and benzamide moieties. Researchers modify the chloromethyl group for covalent binding to target proteins or introduce substituents (e.g., fluorinated groups) to enhance metabolic stability .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound derivatives?

- Methodological Answer : SC-XRD provides definitive bond lengths and angles. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å, and c = 18.1493 Å are typical. Use SHELX software for refinement, ensuring data-to-parameter ratios >15 to minimize overfitting. Discrepancies in torsion angles (e.g., thiazole vs. benzamide plane) may indicate conformational flexibility .

Q. How should researchers address contradictions in biological activity data across studies involving this compound analogs?

- Methodological Answer :

- Statistical Analysis : Apply Duncan’s test or ANOVA to compare replicate data (n ≥ 6) for IC₅₀ values or binding affinities .

- Structural Validation : Cross-verify synthetic routes (e.g., via LC-MS) to rule out impurities. For example, residual solvents like DMF may artificially enhance solubility and activity .

- Computational Modeling : Use docking studies (AutoDock Vina) to assess if minor structural variations (e.g., chloro vs. trifluoromethyl substituents) alter target binding .

Q. What strategies improve the metabolic stability of this compound derivatives without compromising activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the chloromethyl group with a trifluoromethyl (–CF₃) group to reduce oxidative metabolism .

- Prodrug Design : Convert the benzamide to a methyl ester prodrug, which is hydrolyzed in vivo to the active form .

- Crystallographic Optimization : Introduce bulky substituents (e.g., 4-methylpyridinyl) to shield metabolic "hotspots" identified via SC-XRD .

Q. How can researchers resolve challenges in crystallizing this compound for SC-XRD studies?

- Methodological Answer :

- Solvent Screening : Use mixed solvents (e.g., methanol/dichloromethane) for slow evaporation.

- Temperature Control : Crystallize at 4°C to reduce nucleation rate.

- Additive Use : Introduce trace acetic acid to stabilize hydrogen-bonding networks between thiazole N and amide O atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.